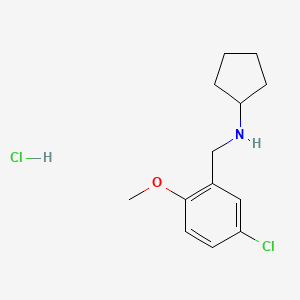![molecular formula C20H21FN2O3 B4400080 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is used in the development of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. It has been found to improve mood, reduce anxiety, and alleviate symptoms of depression. Additionally, it has been shown to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate in lab experiments include its ability to target the central nervous system and its potential applications in the development of drugs for various neurological disorders. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are various future directions for the research on 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate. These include further studies to understand its mechanism of action, the development of more effective drugs based on this compound, and the exploration of its potential applications in the treatment of other diseases. Additionally, research on the potential side effects and toxicity of this compound is also necessary to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of drugs for various neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound in the field of medicine.
Aplicaciones Científicas De Investigación
The chemical compound 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate has various scientific research applications. It is primarily used in the development of drugs that target the central nervous system. It has been found to have potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, it has been used in the development of drugs that target the cardiovascular system and the immune system.
Propiedades
IUPAC Name |
[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-19(24)26-16-9-7-15(8-10-16)20(25)23-13-11-22(12-14-23)18-6-4-3-5-17(18)21/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAZMGWZGTVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400050.png)


![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)
![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4400088.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)